molecular formula C8H8BFO3 B1273695 5-Acetyl-2-fluorophenylboronic acid CAS No. 870777-29-0

5-Acetyl-2-fluorophenylboronic acid

Cat. No.: B1273695
CAS No.: 870777-29-0
M. Wt: 181.96 g/mol
InChI Key: FQVNUEBNRAIKBR-UHFFFAOYSA-N
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Description

5-Acetyl-2-fluorophenylboronic acid: is an organoboron compound with the molecular formula C₈H₈BFO₃. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an acetyl group at the 5-position and a fluorine atom at the 2-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

5-Acetyl-2-fluorophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group (in this case, the 5-acetyl-2-fluorophenyl group) from boron to palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic compounds . The reaction allows for the joining of two carbon-containing fragments in a way that is mild and tolerant of various functional groups . The downstream effects of this reaction depend on the specific molecules being coupled and can lead to a wide variety of organic compounds .

Pharmacokinetics

The properties of the compound, such as its stability and reactivity, can influence its behavior in chemical reactions .

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants involved .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The choice of these components, as well as the reaction conditions (such as temperature and solvent), can affect the efficiency and selectivity of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-fluorophenylboronic acid typically involves the borylation of 5-acetyl-2-fluorobenzene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and yield of the final product .

Scientific Research Applications

Chemistry: 5-Acetyl-2-fluorophenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of complex molecules and natural products .

Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors. This compound may be investigated for similar applications .

Industry: In the pharmaceutical industry, this compound can be used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). It is also used in the development of materials for electronic applications .

Comparison with Similar Compounds

Uniqueness: 5-Acetyl-2-fluorophenylboronic acid is unique due to the presence of both an acetyl group and a fluorine atom on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents can provide distinct electronic and steric properties, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(5-acetyl-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVNUEBNRAIKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376840
Record name 5-Acetyl-2-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870777-29-0
Record name 2-Fluoro-5-acetylphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870777-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetyl-2-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boronic acid, B-(5-acetyl-2-fluorophenyl)
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